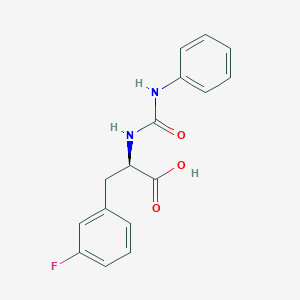
3-Fluoro-N-(phenylcarbamoyl)-D-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-N-(phenylcarbamoyl)-D-phenylalanine is a fluorinated derivative of phenylalanine, an essential amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(phenylcarbamoyl)-D-phenylalanine typically involves the introduction of a fluorine atom into the phenylalanine structure. One common method is the nucleophilic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring. This can be achieved using reagents such as potassium fluoride or cesium fluoride under appropriate conditions .
Industrial Production Methods
Industrial production of fluorinated compounds often involves the use of specialized fluorinating agents and catalysts to ensure high yield and purity. The process may include steps such as halogen exchange reactions, where a halogen atom (e.g., chlorine or bromine) is replaced by fluorine, followed by purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-(phenylcarbamoyl)-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium fluoride or cesium fluoride in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenylalanine derivatives.
Scientific Research Applications
3-Fluoro-N-(phenylcarbamoyl)-D-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on protein structure and function due to the presence of the fluorine atom.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-(phenylcarbamoyl)-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and specificity by altering the electronic and steric properties of the molecule. This can lead to changes in the activity of the target protein and subsequent downstream effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-N-phenylbenzamide
- 3-Bromo-N-phenylbenzamide
- 3-Iodo-N-phenylbenzamide
Comparison
Compared to other similar compounds, 3-Fluoro-N-(phenylcarbamoyl)-D-phenylalanine is unique due to the presence of both the fluorine atom and the phenylcarbamoyl group. This combination can result in distinct chemical and biological properties, such as increased metabolic stability and altered binding interactions with target proteins .
Properties
CAS No. |
827612-43-1 |
|---|---|
Molecular Formula |
C16H15FN2O3 |
Molecular Weight |
302.30 g/mol |
IUPAC Name |
(2R)-3-(3-fluorophenyl)-2-(phenylcarbamoylamino)propanoic acid |
InChI |
InChI=1S/C16H15FN2O3/c17-12-6-4-5-11(9-12)10-14(15(20)21)19-16(22)18-13-7-2-1-3-8-13/h1-9,14H,10H2,(H,20,21)(H2,18,19,22)/t14-/m1/s1 |
InChI Key |
NKNIGLNXVVKMPC-CQSZACIVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)N[C@H](CC2=CC(=CC=C2)F)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(CC2=CC(=CC=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















